2-(4-Bromophenyl)-5-(4-chlorophenyl)-1H-1,2,4-triazol-3(2H)-one
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Overview
Description
2-(4-Bromophenyl)-5-(4-chlorophenyl)-1H-1,2,4-triazol-3(2H)-one is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of bromine and chlorine atoms attached to phenyl rings, which are further connected to a triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-(4-chlorophenyl)-1H-1,2,4-triazol-3(2H)-one typically involves the reaction of 4-bromoaniline and 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the triazole ring. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-5-(4-chlorophenyl)-1H-1,2,4-triazol-3(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Stille coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like tetrahydrofuran.
Major Products
The major products formed from these reactions include substituted triazoles, amines, and biaryl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-Bromophenyl)-5-(4-chlorophenyl)-1H-1,2,4-triazol-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5-(4-chlorophenyl)-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring is known to interact with metal ions, which can play a role in its biological activity. Additionally, the presence of bromine and chlorine atoms can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-1H-1,2,4-triazol-3(2H)-one
- 5-(4-Chlorophenyl)-1H-1,2,4-triazol-3(2H)-one
- 2-(4-Chlorophenyl)-5-(4-bromophenyl)-1H-1,2,4-triazol-3(2H)-one
Uniqueness
2-(4-Bromophenyl)-5-(4-chlorophenyl)-1H-1,2,4-triazol-3(2H)-one is unique due to the presence of both bromine and chlorine atoms on the phenyl rings, which can influence its reactivity and biological activity. The combination of these halogens with the triazole ring provides a distinct set of properties that can be leveraged in various applications .
Properties
Molecular Formula |
C14H9BrClN3O |
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Molecular Weight |
350.60 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C14H9BrClN3O/c15-10-3-7-12(8-4-10)19-14(20)17-13(18-19)9-1-5-11(16)6-2-9/h1-8H,(H,17,18,20) |
InChI Key |
CYRAFBSDPTYNLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)N2)C3=CC=C(C=C3)Br)Cl |
Origin of Product |
United States |
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